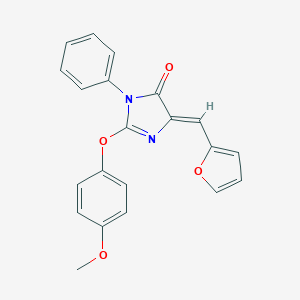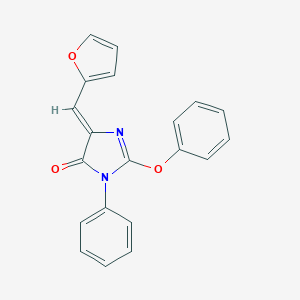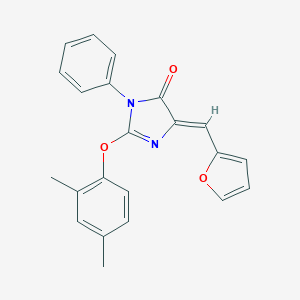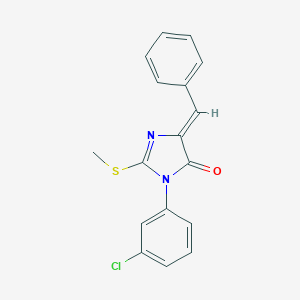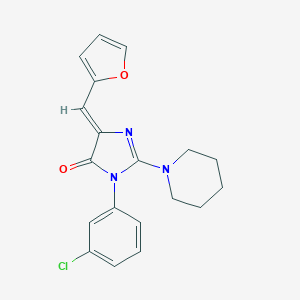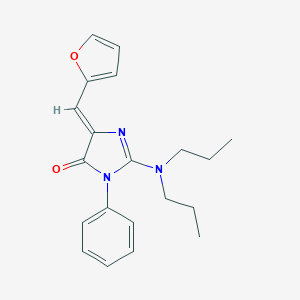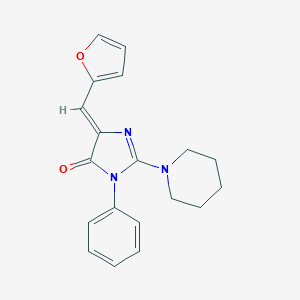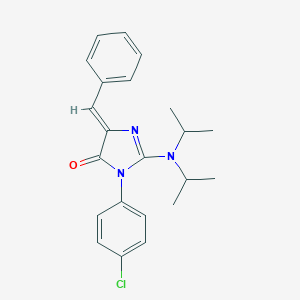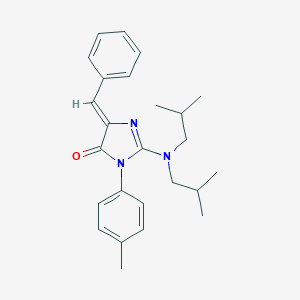![molecular formula C13H24O B295975 Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
Bicyclo[10.1.0]tridecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[10.1.0]tridecan-2-ol, also known as BCTD-ol, is a cyclic alcohol compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Bicyclo[10.1.0]tridecan-2-ol is not fully understood. However, studies have shown that it can interact with various biological targets including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the estrogen receptor alpha (ERα), a nuclear receptor involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-tumor properties in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
実験室実験の利点と制限
One advantage of using Bicyclo[10.1.0]tridecan-2-ol in lab experiments is its ability to form stable inclusion complexes with various drugs. This property makes it a potential drug delivery agent for poorly soluble drugs. Another advantage is its ability to act as a chiral ligand for asymmetric catalysis. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of Bicyclo[10.1.0]tridecan-2-ol. One direction is the development of this compound-based polymers with unique properties for various applications. Another direction is the study of this compound as a potential drug delivery agent for poorly soluble drugs. Additionally, the study of this compound as a chiral ligand for asymmetric catalysis could lead to the development of new catalytic systems with high enantioselectivity. Finally, further studies on the mechanism of action of this compound could lead to the development of new drugs for the treatment of inflammatory diseases and cancer.
Conclusion:
This compound is a cyclic alcohol compound that has been studied for its potential applications in various fields including medicinal chemistry, material science, and catalysis. Its ability to form stable inclusion complexes with various drugs and act as a chiral ligand for asymmetric catalysis make it a promising compound for future research. Further studies on the mechanism of action of this compound could lead to the development of new drugs for the treatment of inflammatory diseases and cancer.
合成法
Bicyclo[10.1.0]tridecan-2-ol can be synthesized through a multi-step process starting from the commercially available compound, 1,10-decanediol. The synthesis involves cyclization of the decanediol using sodium hydride and iodine to form the bicyclic ring system. The final step involves the reduction of the intermediate compound to yield this compound.
科学的研究の応用
Bicyclo[10.1.0]tridecan-2-ol has been studied for its potential applications in various fields including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied as a potential drug delivery agent due to its ability to form stable inclusion complexes with various drugs. In material science, this compound has been used as a building block for the synthesis of novel polymers with unique properties. In catalysis, this compound has been used as a chiral ligand for asymmetric catalysis.
特性
分子式 |
C13H24O |
|---|---|
分子量 |
196.33 g/mol |
IUPAC名 |
bicyclo[10.1.0]tridecan-11-ol |
InChI |
InChI=1S/C13H24O/c14-13-9-7-5-3-1-2-4-6-8-11-10-12(11)13/h11-14H,1-10H2 |
InChIキー |
SPQXQKQSLNNEEN-UHFFFAOYSA-N |
SMILES |
C1CCCCC2CC2C(CCCC1)O |
正規SMILES |
C1CCCCC2CC2C(CCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
